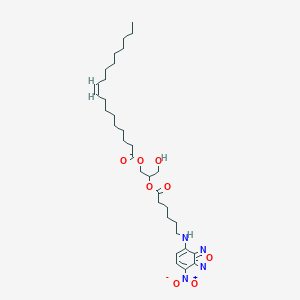
Nbd-DG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nbd-DG (7-nitrobenz-2-oxa-1,3-diazol-4-yl)-2-deoxyglucose) is a fluorescent glucose analog that has been widely used in scientific research for the past few decades. It is a non-radioactive alternative to radioactive glucose and is used to study glucose metabolism in living cells.
Wirkmechanismus
Nbd-DG is taken up by cells through the glucose transporter proteins (GLUTs). Once inside the cell, it is phosphorylated by hexokinase to form Nbd-DG-6-phosphate. This compound cannot be further metabolized and accumulates in the cell. The accumulation of Nbd-DG-6-phosphate can be visualized using fluorescence microscopy.
Biochemische Und Physiologische Effekte
Nbd-DG has been shown to have minimal effects on glucose metabolism and does not interfere with normal cellular functions. It has been used in studies to measure glucose uptake in various tissues, including the brain, heart, and skeletal muscle.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Nbd-DG is that it is a non-radioactive alternative to radioactive glucose. This makes it safer to use in lab experiments and reduces the risk of exposure to radiation. Nbd-DG is also more stable than radioactive glucose, which has a short half-life. However, Nbd-DG has some limitations, including its cost and the fact that it cannot be used in vivo.
Zukünftige Richtungen
There are several future directions for the use of Nbd-DG in scientific research. One area of interest is the study of glucose metabolism in cancer cells. Nbd-DG has been used to identify cancer cells that have high glucose uptake, which is a characteristic of many types of cancer. Another area of interest is the development of new fluorescent glucose analogs that can be used in vivo. These compounds could be used to study glucose metabolism in living organisms and could have potential applications in the diagnosis and treatment of diseases such as diabetes and cancer.
Conclusion:
In conclusion, Nbd-DG is a fluorescent glucose analog that has been widely used in scientific research for the past few decades. It is a non-radioactive alternative to radioactive glucose and is used to study glucose metabolism in living cells. Nbd-DG has minimal effects on glucose metabolism and does not interfere with normal cellular functions. It has several advantages over radioactive glucose, including its safety and stability. However, it also has some limitations, including its cost and inability to be used in vivo. There are several future directions for the use of Nbd-DG in scientific research, including the study of glucose metabolism in cancer cells and the development of new fluorescent glucose analogs.
Synthesemethoden
The synthesis of Nbd-DG involves the reaction of 2-deoxy-D-glucose with 7-nitrobenz-2-oxa-1,3-diazole-4-yl chloride in the presence of a base. The reaction results in the formation of Nbd-DG, which is a yellow crystalline powder. The purity of the compound can be determined using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Nbd-DG is used in various scientific research applications, including the study of glucose metabolism, glucose transport, and glucose uptake in living cells. It is also used to study the effects of insulin and other hormones on glucose metabolism. Nbd-DG has been used in studies related to cancer, diabetes, and obesity.
Eigenschaften
CAS-Nummer |
155581-64-9 |
|---|---|
Produktname |
Nbd-DG |
Molekularformel |
C33H52N4O8 |
Molekulargewicht |
632.8 g/mol |
IUPAC-Name |
[3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C33H52N4O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-30(39)43-26-27(25-38)44-31(40)21-18-16-19-24-34-28-22-23-29(37(41)42)33-32(28)35-45-36-33/h9-10,22-23,27,34,38H,2-8,11-21,24-26H2,1H3/b10-9- |
InChI-Schlüssel |
OLPXOHBIRITKMO-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Synonyme |
1-oleoyl-2-(6-(7-nitrobenzo-2-oxa-1,3-diazol-4-yl)hexanoyl)glycerol 1-oleoyl-2-hexanoyl-NBD-glycerol NBD-DG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



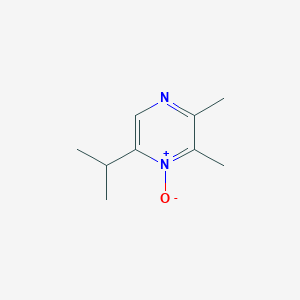
![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)
![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)
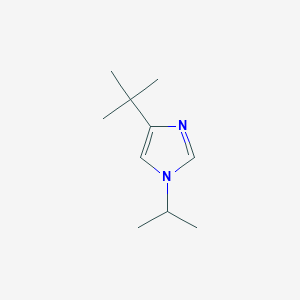
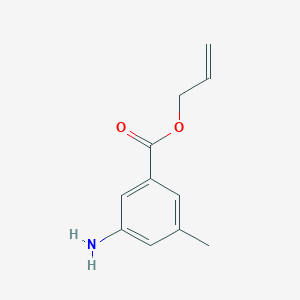
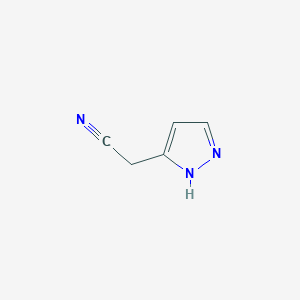
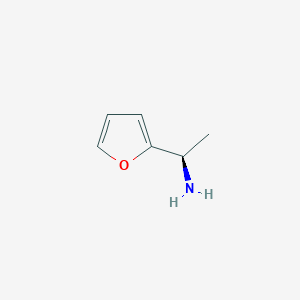
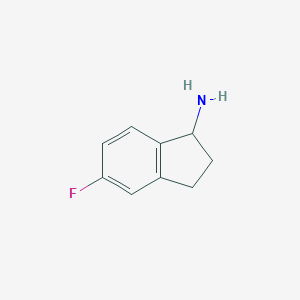
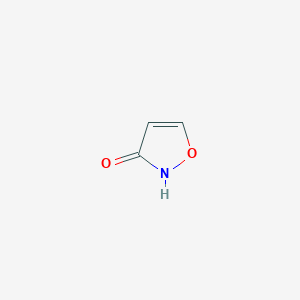
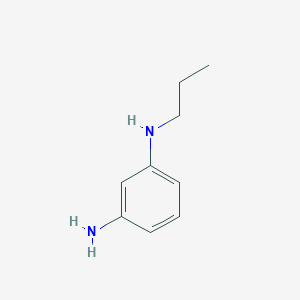
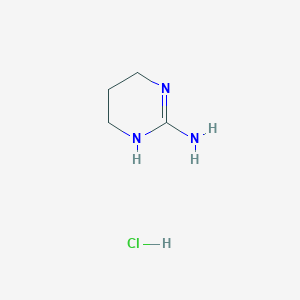
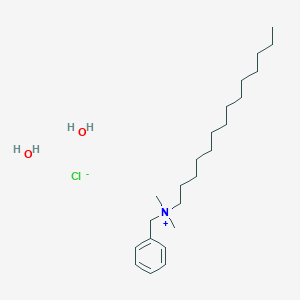
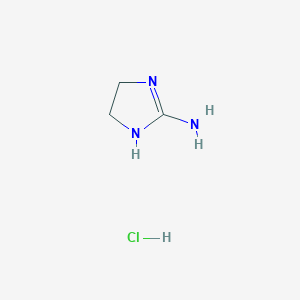
![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)